Ibuverine Exhibits an Intermediate XLogP3 of 4.7, Distinct from Oxybutynin (4.2–4.3) and Significantly Higher Than Benactyzine (3.1)
Ibuverine demonstrates a computed XLogP3 of 4.7 [1], which is 0.4–0.5 log units higher than oxybutynin (XLogP3 4.2–4.3) [2] and approximately 1.6 log units higher than benactyzine (LogP 3.1) [3]. This places ibuverine in a higher lipophilicity bracket, predicting greater membrane permeability and higher volume of distribution relative to these amino-ester-containing comparators.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | Ibuverine XLogP3 = 4.7 |
| Comparator Or Baseline | Oxybutynin XLogP3 = 4.2–4.3; Benactyzine LogP = 3.1 |
| Quantified Difference | ΔXLogP3 (Ibuverine − Oxybutynin) = +0.4 to +0.5 log units; ΔLogP (Ibuverine − Benactyzine) = +1.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ACD/LogP (Sielc), standard conditions |
Why This Matters
A 0.4–0.5 log unit increase in XLogP3 predicts measurably higher passive membrane permeability and tissue retention, which directly affects in vitro assay partitioning and in vivo distribution—critical parameters when selecting a spasmolytic reference compound for cell-based or tissue-bath pharmacological studies.
- [1] PubChem. Ibuverine (CID 163313): Computed Properties (XLogP3-AA = 4.7). https://pubchem.ncbi.nlm.nih.gov/compound/163313 View Source
- [2] DrugMap. Oxybutynin: Logarithm of the Partition Coefficient (xlogp) = 4.2. IDRBLab. https://drugmap.idrblab.net View Source
- [3] Sielc. Benactyzine: LogP = 3.07. https://www.sielc.com View Source
